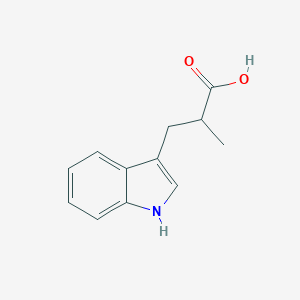

3-(1H-indol-3-yl)-2-methylpropanoic acid

描述

MLS001048862: , also known as 3-(1H-indol-3-yl)-2-methylpropanoic acid, is a compound with significant interest in scientific research. It is characterized by its indole structure, which is a common motif in many biologically active molecules. The compound’s molecular formula is C12H13NO2 .

准备方法

合成路线和反应条件

3-(1H-吲哚-3-基)-2-甲基丙酸的合成通常涉及以下步骤:

起始原料: 吲哚和2-甲基丙酸。

反应条件: 在碱性条件下,使用合适的烷基化试剂对吲哚进行烷基化,引入2-甲基丙酸部分。

纯化: 使用标准技术(如重结晶或色谱法)纯化产物。

工业生产方法

虽然MLS001048862的具体工业生产方法没有得到很好的记录,但一般方法将涉及使用优化的反应条件进行大规模合成,以确保高产率和纯度。这可能包括连续流动反应器和自动化纯化系统,以简化流程。

化学反应分析

反应类型

MLS001048862可以进行各种化学反应,包括:

氧化: 吲哚环可以被氧化形成各种衍生物。

还原: 羧酸基团可以被还原为醇。

取代: 吲哚环上可以发生亲电取代反应。

常用试剂和条件

氧化: 如高锰酸钾或三氧化铬等试剂。

还原: 如氢化铝锂或硼氢化钠等试剂。

取代: 在酸性或碱性条件下,亲电试剂如卤素或硝基。

主要产物

氧化: 吲哚-3-羧酸衍生物。

还原: 3-(1H-吲哚-3-基)-2-甲基丙醇。

取代: 根据所用亲电试剂的不同,可得到各种取代吲哚衍生物。

科学研究应用

MLS001048862在科学研究中具有广泛的应用:

化学: 用作合成更复杂分子的结构单元。

生物学: 研究其与生物靶标(如酶和受体)的潜在相互作用。

医学: 研究其潜在的治疗作用,特别是在癌症研究中。

工业: 用于开发新材料和化学工艺。

作用机制

MLS001048862发挥作用的机制涉及它与特定分子靶标的相互作用。 例如,它已被鉴定为转录因子RUNX1和CBFβ之间相互作用的抑制剂,这两种转录因子参与了某些类型的白血病 。这种抑制破坏了这些因子的转录活性,从而抑制白血病细胞的生长。

相似化合物的比较

类似化合物

- 3-(1H-吲哚-3-基)丙酸

- 2-甲基-3-(1H-吲哚-3-基)丙酸

独特性

MLS001048862的独特性在于其在吲哚环上的特定取代模式,赋予了其独特的生物活性。 它抑制RUNX1-CBFβ相互作用的能力使其区别于其他吲哚衍生物,使其成为癌症研究中一种有价值的化合物 .

生物活性

3-(1H-indol-3-yl)-2-methylpropanoic acid is an organic compound characterized by its indole ring structure and propanoic acid moiety. This compound has garnered interest in various fields, particularly in medical science and botany , due to its potential biological activities and applications.

Chemical Structure and Properties

- IUPAC Name : this compound

- CAS Number : 15142-91-3

- Molecular Formula : C12H13N1O2

The compound features an indole group, which is known for its biological significance, particularly in the context of neurotransmitter synthesis and plant hormone activity.

Anticancer Properties

Indole derivatives, including this compound, have been studied for their potential anticancer effects. Research indicates that compounds with indole structures can inhibit cancer cell proliferation and induce apoptosis in various cancer types. For instance, studies have shown that indole derivatives can target specific signaling pathways involved in tumor growth and metastasis.

Plant Growth Regulation

As a derivative of indole-3-acetic acid (IAA), this compound plays a significant role as a plant hormone. IAA is crucial for regulating plant growth and development, influencing processes such as:

- Cell elongation

- Root formation

- Tissue differentiation

The application of IAA derivatives can enhance plant responses to environmental stressors, improve nutrient uptake, and promote overall plant health.

The biological activity of this compound can be attributed to several mechanisms:

- Receptor Interaction : The indole structure allows for interaction with various biological receptors, modulating their activity.

- Signal Transduction Pathways : The compound may influence key signaling pathways involved in cell growth and differentiation.

- Hormonal Regulation : In plants, it mimics natural auxins, facilitating growth responses to environmental stimuli.

Case Studies

- Anticancer Activity : A study demonstrated that indole derivatives could significantly reduce the viability of breast cancer cells in vitro. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways.

- Plant Growth Promotion : Field trials using IAA showed enhanced root development and increased biomass in treated plants compared to controls. This suggests that this compound can effectively promote growth under suboptimal conditions.

Data Table: Summary of Biological Activities

属性

IUPAC Name |

3-(1H-indol-3-yl)-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c1-8(12(14)15)6-9-7-13-11-5-3-2-4-10(9)11/h2-5,7-8,13H,6H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDZNIWUNOASRIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CNC2=CC=CC=C21)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30378168 | |

| Record name | 3-(1H-indol-3-yl)-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30378168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15142-91-3 | |

| Record name | 3-(1H-indol-3-yl)-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30378168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 3-(1H-indol-3-yl)-2-methylpropanoic acid interact with VioA and what are the downstream effects of this interaction?

A: this compound acts as a substrate-related competitive inhibitor of VioA []. This means it competes with the enzyme's natural substrate, L-tryptophan, for binding at the active site. By occupying this site, the inhibitor prevents L-tryptophan from binding and undergoing the oxidative conversion that initiates violacein biosynthesis. As a result, the production of violacein is inhibited. This inhibition was leveraged in the study to gain insights into the enzyme's catalytic mechanism and substrate specificity [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。